molecular formula C14H25NO11 B12316424 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide

Cat. No.: B12316424
M. Wt: 383.35 g/mol
InChI Key: MGEICUVBTAEZNP-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups and an acetamide functional group. This compound is notable for its intricate structure, which includes a hexanoyl group and a tetrahydroxy oxane ring. Its unique configuration makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The acetamide group is then introduced via an acylation reaction, often using acetic anhydride as the acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to introduce the hydroxyl groups with high precision, reducing the need for harsh chemical reagents and conditions. The use of flow chemistry techniques can also streamline the production process, allowing for continuous synthesis and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the hexanoyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce hexanol derivatives. Substitution reactions can result in a variety of ether or ester compounds.

Scientific Research Applications

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its hydroxyl-rich structure makes it a potential candidate for studying carbohydrate-protein interactions and enzyme-substrate specificity.

    Industry: It can be used in the development of novel materials with specific functional properties, such as hydrogels or biocompatible polymers.

Mechanism of Action

The mechanism by which N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group may also interact with protein residues, affecting the overall conformation and function of the target molecules. These interactions can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide is unique due to its combination of multiple hydroxyl groups and an acetamide moiety within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like diethyl malonate or adapalene derivatives.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEICUVBTAEZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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